Product packaging for 2,4,7-trimethyl-2,3-dihydro-1H-indene(Cat. No.:CAS No. 6974-99-8)

2,4,7-trimethyl-2,3-dihydro-1H-indene

Cat. No.: B13996823
CAS No.: 6974-99-8
M. Wt: 160.25 g/mol
InChI Key: RGNDKSSUUISHGP-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-2,3-dihydro-1H-indene is a high-purity indane derivative offered for research and development purposes. This compound is part of the dihydro-1H-indene chemical class, a scaffold of significant interest in medicinal chemistry and materials science . The indene core is recognized as a promising skeleton in drug discovery, particularly in the development of novel retinoic acid receptor agonists, demonstrating the potential of these structures in therapeutic agent design . Furthermore, closely related trimethyl-dihydro-1H-indene isomers are utilized in the study of asymmetric hydrogenation, a key process in the synthesis of chiral molecules for pharmaceuticals and fragrances . As a building block, this compound may also find applications in the development of advanced materials, including the study of flame retardants, given that brominated indane derivatives are known in this field . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B13996823 2,4,7-trimethyl-2,3-dihydro-1H-indene CAS No. 6974-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6974-99-8

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

2,4,7-trimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-8-6-11-9(2)4-5-10(3)12(11)7-8/h4-5,8H,6-7H2,1-3H3

InChI Key

RGNDKSSUUISHGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2C1)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,4,7 Trimethyl 2,3 Dihydro 1h Indene

Established Synthetic Routes to 2,4,7-Trimethyl-2,3-dihydro-1H-indene

Established synthetic routes to substituted indanes like this compound typically rely on classical organic reactions, often performed in a sequential, multi-step fashion. These methods build the carbon skeleton through well-understood transformations such as Friedel-Crafts reactions.

Multi-step synthesis provides a robust and well-documented pathway to construct the indane skeleton. For this compound, a logical and common approach begins with an appropriately substituted aromatic compound and proceeds through an indanone intermediate. The intramolecular Friedel-Crafts acylation is a cornerstone of this strategy, widely used for the preparation of 1-indanones. nih.govbeilstein-journals.orgresearchgate.net

A representative multi-step synthesis can be conceptualized as follows:

Friedel-Crafts Acylation: The synthesis would likely commence with 1,3-dimethylbenzene (m-xylene). A Friedel-Crafts acylation with a three-carbon acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), would introduce a propanoyl group onto the aromatic ring.

Intramolecular Cyclization: The resulting aryl propyl ketone is then subjected to an intramolecular Friedel-Crafts reaction (cyclization). This step is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to form the cyclic ketone intermediate, 2,4,7-trimethyl-1-indanone. nih.gov This type of cyclization is a powerful method for forming the five-membered ring of the indane system. nih.govorgsyn.org

Reduction of the Ketone: The final step involves the reduction of the carbonyl group of the indanone intermediate to a methylene (B1212753) group (CH₂). This can be achieved through several classic reduction methods, such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid), to yield the target compound, this compound.

This sequential approach allows for purification of intermediates at each stage, ensuring the final product's high purity.

Table 1: Representative Conditions for Key Multi-Step Reactions

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, represent a significant improvement in efficiency by reducing solvent usage, purification steps, and time. While one-pot syntheses of various heterocyclic compounds like 2,3-dihydro-1H-indazoles and substituted pyridines are well-established, specific one-pot protocols for the direct synthesis of simple alkyl-substituted indanes such as this compound are not extensively documented in the literature. mdpi.comnih.gov

Novel and Emerging Synthetic Methodologies

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods, particularly through the use of transition metal catalysis. These approaches offer alternative routes to the indene (B144670) and indane cores under milder conditions.

Catalytic methods can be used to construct the unsaturated indene precursor, which is then hydrogenated to the final dihydroindene (indane) product. Gold and palladium are two metals at the forefront of these emerging strategies.

Gold catalysis has emerged as a powerful tool for the synthesis of complex cyclic molecules. Specifically, gold(I) catalysts are highly effective in activating alkynes toward nucleophilic attack, enabling a range of cyclization reactions to form indene derivatives. nih.gov A common strategy involves the intramolecular hydroarylation or cycloisomerization of ortho-(alkynyl)styrenes.

The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which renders it highly electrophilic. A subsequent intramolecular attack from the adjacent aromatic ring (a 5-endo-dig cyclization) leads to the formation of the five-membered ring. This process generates a vinyl-gold intermediate, which, after protodemetalation, yields the substituted indene product and regenerates the gold catalyst. This methodology provides a direct route to the unsaturated 2,4,7-trimethyl-1H-indene, which can then be reduced to the target compound.

The final step in many modern syntheses of this compound would be the conversion of the corresponding indene precursor. This transformation is a hydrogenation reaction that saturates the double bond within the five-membered ring. Palladium-on-carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for this purpose.

The reaction is typically carried out under an atmosphere of hydrogen gas (H₂), with the indene substrate dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate. The palladium catalyst facilitates the addition of two hydrogen atoms across the double bond, converting the indene to an indane with high efficiency and selectivity. This catalytic hydrogenation is a clean and high-yielding reaction, making it an ideal concluding step in a synthetic sequence.

Table 2: Catalysts in Novel Synthetic Routes

Green Chemistry Principles in Dihydroindene Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include improving atom economy, utilizing safer solvents and catalysts, and enhancing energy efficiency.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. primescholars.comwikipedia.orgjocpr.comwordpress.com In the synthesis of dihydroindenes, addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions which generate stoichiometric byproducts. The Friedel-Crafts acylation/cyclization cascade, while effective, can have a lower atom economy due to the formation of byproducts from the catalyst and acylating agent.

Use of Greener Catalysts and Solvents: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and hazardous waste upon workup. A greener alternative is the use of solid acid catalysts such as zeolites, acid-treated clays, or sulfated metal oxides. tsijournals.comresearchgate.netgoogle.comchemijournal.comnih.gov These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. Furthermore, replacing hazardous volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of the synthesis. researchgate.netmdpi.com

Energy Efficiency: The chemical industry is a major consumer of energy, and improving energy efficiency is a critical aspect of green chemistry. hacettepe.edu.traceee.orgaceee.orgfraunhofer.demdpi.com In dihydroindene synthesis, this can be achieved by designing processes that operate at lower temperatures and pressures, and by optimizing heat integration to recycle waste heat. The use of highly active catalysts can also contribute to energy savings by reducing the required reaction temperatures and times.

Below is an interactive data table summarizing the application of green chemistry principles to the synthesis of dihydroindenes.

Green Chemistry PrincipleApplication in Dihydroindene SynthesisPotential Benefits
High Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.Reduced waste generation, more efficient use of resources.
Use of Solid Acid Catalysts Replacing traditional Lewis acids (e.g., AlCl₃) with reusable catalysts like zeolites or sulfated zirconia. tsijournals.comresearchgate.netgoogle.comchemijournal.comnih.govReduced catalyst waste, easier product purification, lower corrosivity.
Safer Solvents Substituting hazardous solvents with greener alternatives such as 2-MeTHF or CPME. researchgate.netmdpi.comReduced environmental impact, improved worker safety.
Energy Efficiency Optimizing reaction conditions and utilizing efficient heating and cooling systems. hacettepe.edu.traceee.orgaceee.orgfraunhofer.demdpi.comLower energy consumption, reduced greenhouse gas emissions.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. The key steps, intramolecular Friedel-Crafts acylation and subsequent reduction, proceed through distinct intermediates and transition states.

Reaction Intermediates and Transition State Analysis

The formation of the indanone precursor via intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid derivative is a critical step. The reaction is initiated by the activation of the carboxylic acid, typically by a strong acid, to form a highly reactive acylium ion. This electrophilic species then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution.

Computational studies and mechanistic investigations of similar intramolecular Friedel-Crafts reactions suggest that the cyclization proceeds through a Wheland-type intermediate, also known as a sigma complex. d-nb.infonih.govsemanticscholar.org The stability of this intermediate is influenced by the electronic effects of the substituents on the aromatic ring. The rate-determining step is often the formation of this sigma complex. Transition state analysis of these reactions indicates a highly ordered structure where the acyl group is positioned for optimal orbital overlap with the aromatic π-system. The regioselectivity of the cyclization is determined by the relative stability of the possible Wheland intermediates, with the formation of the more stable intermediate being favored. d-nb.info

The subsequent reduction of the indanone to the dihydroindene can proceed through different mechanisms depending on the chosen method. In the Clemmensen reduction, the reaction is thought to occur on the surface of the zinc amalgam, involving organozinc intermediates. The Wolff-Kishner reduction, on the other hand, proceeds via the formation of a hydrazone, which then undergoes base-catalyzed decomposition to the alkane.

Stereochemical Aspects of Dihydroindene Synthesis

The synthesis of this compound can lead to the formation of stereoisomers if a chiral center is introduced during the synthesis. The methyl group at the 2-position of the indanone precursor is a potential stereocenter. Controlling the stereochemistry at this position is a key aspect of asymmetric synthesis.

The reduction of the 2,4,7-trimethyl-1-indanone can also introduce a new stereocenter at the 1-position, leading to the formation of diastereomers. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions. Stereoselective reductions of substituted indanones have been achieved using chiral catalysts, such as those employed in asymmetric transfer hydrogenation, to produce specific stereoisomers of the corresponding indanols, which can then be converted to the dihydroindene. whiterose.ac.ukrsc.org

The development of enantioselective methods for the synthesis of dihydroindenes is an active area of research. nih.govacs.orgfigshare.comrsc.org Chiral catalysts, including transition metal complexes and organocatalysts, have been employed to induce asymmetry in key bond-forming steps, such as the intramolecular Heck reaction to form chiral indanones. nih.govacs.orgfigshare.com These approaches allow for the synthesis of enantioenriched dihydroindene derivatives, which are valuable in various applications.

Below is an interactive data table summarizing stereochemical considerations in dihydroindene synthesis.

Synthetic StepStereochemical ConsiderationMethods for Control
Indanone Formation Creation of a stereocenter at the 2-position.Asymmetric catalysis, use of chiral auxiliaries.
Indanone Reduction Creation of a new stereocenter at the 1-position, leading to diastereomers.Stereoselective reducing agents, catalytic asymmetric transfer hydrogenation. whiterose.ac.ukrsc.org
Overall Synthesis Production of a specific enantiomer or diastereomer of the final product.Enantioselective synthesis strategies, chiral resolution of intermediates. nih.govacs.orgfigshare.comrsc.org

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Techniques Applied in Research on 2,4,7-Trimethyl-2,3-dihydro-1H-indene and its Analogues

Spectroscopy is the primary tool for probing the molecular structure of organic compounds. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and the arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm). The aliphatic protons of the five-membered ring and the methyl groups appear in the upfield region (δ 1.0-3.0 ppm).

The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons resonate in the δ 120-150 ppm range, while the aliphatic carbons of the five-membered ring and methyl groups appear in the upfield region (δ 15-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H ~2.8 - 3.2 (m) ~35 - 40
C2-H₂ ~1.8 - 2.2 (m) ~25 - 30
C3-H₂ ~2.6 - 3.0 (m) ~30 - 35
C4-CH₃ ~2.2 - 2.4 (s) ~18 - 22
C5-H ~6.8 - 7.0 (d) ~125 - 130
C6-H ~6.9 - 7.1 (d) ~128 - 132
C7-CH₃ ~2.2 - 2.4 (s) ~18 - 22
C2-CH₃ ~1.1 - 1.3 (d) ~15 - 20

Note: Predicted values are based on the analysis of similar substituted indane structures. Actual experimental values may vary. s=singlet, d=doublet, m=multiplet.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which can then fragment into smaller, characteristic ions.

For this compound (C₁₂H₁₆), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 160. The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for indane derivatives is the loss of a methyl group (CH₃•), resulting in a strong peak at m/z 145 (M-15). This fragment corresponds to a stable benzylic carbocation. Further fragmentation can occur, providing a unique fingerprint for the molecule. Data for the isomeric 1,4,7-trimethylindan (B1616843) shows a prominent molecular ion peak and a base peak at m/z 145, which is consistent with this expected fragmentation. nist.govnist.gov

Table 2: Expected Key Ions in the Mass Spectrum of Trimethyl-dihydro-indene Isomers

m/z Value Proposed Fragment Significance
160 [C₁₂H₁₆]⁺• Molecular Ion (M⁺•)
145 [M - CH₃]⁺ Loss of a methyl group, often the base peak
130 [M - 2CH₃]⁺ or [M - C₂H₆]⁺ Loss of two methyl groups or ethane
115 [C₉H₇]⁺ Indenyl or related stable aromatic cation

Data based on fragmentation patterns of C₁₂H₁₆ indane isomers. nist.govnist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light (Raman) corresponds to the stretching and bending of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹). Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups are also expected in the fingerprint region (below 1500 cm⁻¹). Experimental data for the parent compound, indane, shows these characteristic absorptions. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000 - 3100 C-H Stretch Aromatic
2850 - 3000 C-H Stretch Aliphatic (CH₂, CH₃)
1450 - 1600 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from π to π* orbitals in the benzene ring.

Substituted benzenes typically exhibit two primary absorption bands. up.ac.za The spectrum for this compound is expected to show a strong absorption band (the primary band) around 200-230 nm and a weaker, fine-structured band (the secondary band) around 250-280 nm. up.ac.zanist.gov The alkyl substituents on the benzene ring cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted indane. nist.govup.ac.za

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of its derivatives provides critical insight into the molecular geometry of the indane core. researchgate.netresearchgate.net

This technique yields exact bond lengths, bond angles, and torsional angles. For instance, in the structure of a trimethyl-phenyl-indane derivative, the five-membered ring of the indane fragment was found to adopt an envelope conformation. researchgate.net X-ray analysis also reveals how molecules pack together in a crystal lattice, which is governed by intermolecular forces. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and travels through a column containing a stationary phase. The time it takes for the compound to exit the column, known as the retention time, is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). dtic.mil By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for purity assessment. NIST has documented GC data for the isomeric 1,4,7-trimethylindan. nist.govnist.gov GC is often coupled with Mass Spectrometry (GC-MS), which allows for both separation and identification of the components in a single analysis.

Table 4: Typical Gas Chromatography Parameters for Indane Analogues

Parameter Typical Value/Condition
Column Type Fused silica (B1680970) capillary column (e.g., DB-1, DB-5)
Stationary Phase Non-polar (e.g., polydimethylsiloxane)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped, e.g., 50 °C to 250 °C at 10 °C/min

Gas Chromatography (GC) Applications in Research

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound and its isomers, GC, particularly when coupled with mass spectrometry (GC-MS), is instrumental for identification and quantification. Research in the separation of isomeric hydrocarbons, such as trimethyl-substituted indans, often relies on high-resolution capillary columns to resolve compounds with very similar physicochemical properties.

The separation of isomers like this compound is challenging due to their identical mass and often similar boiling points. The choice of the stationary phase in the GC column is critical for achieving separation. Non-polar stationary phases separate compounds primarily based on boiling point differences, while more polar phases can exploit differences in dipole moment and molecular shape. For complex mixtures of hydrocarbon isomers, liquid crystalline stationary phases have demonstrated high selectivity, enabling the separation of positional and stereoisomers.

While specific research detailing the GC analysis of this compound is not extensively published, data for a closely related isomer, 1,4,7-trimethyl-2,3-dihydro-1H-indene, is available in databases such as the NIST WebBook. This data, though not directly transferable, provides a foundation for developing analytical methods for other isomers. The experimental conditions for such an analysis would typically involve a capillary column, a temperature programming schedule to ensure efficient separation, and a sensitive detector like a flame ionization detector (FID) or a mass spectrometer.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Trimethyl-2,3-dihydro-1H-indene Isomers

ParameterValue
Column Capillary, e.g., HP-5MS (5% Phenyl Methyl Siloxane)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-300 amu

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally labile. For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation in RP-HPLC is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds, like alkylated indans, will have a stronger affinity for the stationary phase and thus will be retained longer on the column. The composition of the mobile phase is a critical parameter for controlling the retention and resolution of the analytes. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate a mixture of compounds with a range of polarities.

Detailed research on the specific HPLC methodologies for this compound is scarce in publicly available literature. However, general principles of HPLC method development can be applied. The selection of the column, mobile phase composition, flow rate, and detector are all crucial for achieving a successful separation. A UV detector is commonly used for aromatic compounds like indene (B144670) derivatives.

Table 2: Illustrative RP-HPLC Parameters for the Separation of Alkylated Indans

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This table provides a general framework for an HPLC method. The actual conditions would need to be optimized to achieve the desired separation for this compound.

Computational and Theoretical Investigations of 2,4,7 Trimethyl 2,3 Dihydro 1h Indene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic properties and geometric structure of molecules. These methods provide detailed insights into orbital energies, electron distribution, and molecular stability, which are essential for understanding and predicting chemical behavior. For 2,4,7-trimethyl-2,3-dihydro-1H-indene, these calculations can elucidate the influence of the trimethyl substitution on the electronic nature of the indene (B144670) core.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. scienceopen.com It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. nanobioletters.com

For a molecule like this compound, DFT studies would begin with geometry optimization to find the lowest energy conformation. A study on the parent compound, 2,3-dihydro-1H-indene (indan), utilized DFT with the 6-311G basis set, augmented with polarization and diffuse functions, to determine its equilibrium geometry and harmonic frequencies. researchgate.net Similar calculations for the trimethylated derivative would reveal how the methyl groups affect bond lengths, bond angles, and the planarity of the molecule's bicyclic skeleton. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. researchgate.net DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Calculated PropertySignificanceTypical DFT Functional/Basis Set
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles.B3LYP/6-311++G(d,p)
HOMO EnergyIndicates electron-donating ability.B3LYP/6-311++G(d,p)
LUMO EnergyIndicates electron-accepting ability.B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and stability. nih.govB3LYP/6-311++G(d,p)
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying reactive sites. researchgate.netB3LYP/6-311++G(d,p)

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy. researchgate.net

For this compound, a key application of ab initio methods would be a detailed conformational analysis. The five-membered ring of the indane framework is not planar, and the three methyl groups can adopt various orientations. High-level ab initio calculations can be used to map the potential energy surface, identifying all stable conformers and the transition states that connect them. This is particularly important for understanding the steric interactions introduced by the methyl groups, which govern the molecule's preferred shape. For instance, similar to studies on substituted cyclohexanes, these methods can quantify the energetic penalties of certain substituent orientations, such as 1,3-diaxial interactions. libretexts.org

The puckering of the five-membered ring and the rotational barriers of the methyl groups can be accurately determined, providing a comprehensive picture of the molecule's conformational preferences. This detailed structural information is crucial for interpreting experimental data and for subsequent, more complex simulations.

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. researchgate.net

An MD simulation of this compound would reveal its conformational landscape by simulating its movements at a given temperature. This would allow researchers to observe transitions between different puckered forms of the five-membered ring and the rotation of the methyl groups in real-time. researchgate.net By analyzing the simulation trajectory, one can identify the most frequently visited conformations and calculate the free energy differences between them.

The results of an MD simulation can be visualized as a conformational energy landscape, a map that shows stable conformational states as energy minima (basins) and the transition pathways between them as paths over energy barriers. researchgate.net This provides a powerful understanding of the molecule's flexibility and the timescales of its internal motions.

Simulation Parameter/OutputDescriptionRelevance to this compound
Force FieldA set of empirical energy functions used to calculate forces between atoms.Determines the accuracy of the simulation (e.g., AMBER, CHARMM).
Simulation TimeThe duration of the simulation (e.g., nanoseconds to microseconds).Must be long enough to sample relevant conformational changes.
Trajectory AnalysisAnalysis of atomic positions over time.Reveals ring puckering, methyl group rotation, and other dynamic events.
Conformational LandscapeA map of stable and transient structures and their relative energies.Provides a complete picture of the molecule's flexibility and preferred shapes.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of its reactions. scienceopen.com By combining electronic structure calculations with reaction pathway modeling, it is possible to understand how and why a reaction occurs.

For this compound, reactivity prediction begins with the analysis of its electronic structure, as determined by DFT. The HOMO and LUMO energies, along with the MEP map, identify the most likely sites for chemical reactions. researchgate.net For example, the aromatic ring is typically a site for electrophilic substitution, and calculations can predict the regioselectivity of such reactions by identifying the positions with the highest electron density.

To model a specific reaction pathway, researchers locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can trace the entire reaction path from reactants to products through the transition state, confirming the proposed mechanism. mdpi.com Such studies can predict whether a reaction is energetically favorable and can help in designing catalysts or modifying reaction conditions to improve outcomes. mdpi.com

Computational Spectroscopic Parameter Prediction and Validation

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. biointerfaceresearch.com Theoretical spectra can be calculated and compared directly with experimental spectra for validation. nanobioletters.com

For this compound, key spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy can be modeled.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). uncw.edu These calculations require an accurate molecular geometry, often obtained from DFT optimization. By performing a Boltzmann-weighted average of the predicted shifts for all stable conformers, a final predicted spectrum can be generated that accounts for the molecule's conformational flexibility. uncw.edu This is crucial for correctly assigning the complex signals expected for a molecule with multiple, non-equivalent methyl groups and methylene (B1212753) protons. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes associated with specific functional groups, such as C-H stretches of the aromatic ring and methyl groups, and the bending modes of the aliphatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. sciensage.info This provides insight into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. researchgate.net

Spectroscopic DataComputational MethodInformation Gained and Validation
¹H and ¹³C NMR Chemical ShiftsDFT/GIAOAids in signal assignment; validation by comparing calculated vs. experimental shifts. github.io
IR Vibrational FrequenciesDFT (Harmonic Frequency Calculation)Identifies functional group vibrations; validation by matching peak positions. researchgate.net
UV-Vis Absorption Maxima (λ_max)TD-DFTCharacterizes electronic transitions; validation by comparing calculated vs. experimental λ_max. sciensage.info

Reactivity and Transformational Studies of 2,4,7 Trimethyl 2,3 Dihydro 1h Indene

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Indene (B144670) Core

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of 2,4,7-trimethyl-2,3-dihydro-1H-indene is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the activating and directing effects of the substituents attached to the aromatic ring. In this molecule, the aromatic ring is substituted with two methyl groups at positions 4 and 7, and a fused, alkyl-substituted five-membered ring. Alkyl groups are known to be activating and ortho, para-directing due to their electron-donating inductive and hyperconjugation effects. wikipedia.org

The positions on the aromatic ring available for substitution are C5 and C6. The directing effects of the substituents on this compound are as follows:

The methyl group at C4 directs incoming electrophiles to the ortho position (C5) and the para position (C7, which is already substituted).

The methyl group at C7 directs incoming electrophiles to the ortho position (C6).

The fused cyclopentane (B165970) ring can be considered as an alkyl substituent, which also directs ortho and para. The ortho positions are C5 and C6.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C5 and C6 positions. The precise distribution of the products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄5-Nitro-2,4,7-trimethyl-2,3-dihydro-1H-indene and 6-Nitro-2,4,7-trimethyl-2,3-dihydro-1H-indene
HalogenationBr₂/FeBr₃5-Bromo-2,4,7-trimethyl-2,3-dihydro-1H-indene and 6-Bromo-2,4,7-trimethyl-2,3-dihydro-1H-indene
Friedel-Crafts AlkylationR-Cl/AlCl₃5-Alkyl-2,4,7-trimethyl-2,3-dihydro-1H-indene and 6-Alkyl-2,4,7-trimethyl-2,3-dihydro-1H-indene
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-2,4,7-trimethyl-2,3-dihydro-1H-indene and 6-Acyl-2,4,7-trimethyl-2,3-dihydro-1H-indene
SulfonationSO₃/H₂SO₄This compound-5-sulfonic acid and this compound-6-sulfonic acid

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction for electron-rich aromatic rings like the one in this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex), and a good leaving group. The indane core of the target molecule is substituted with electron-donating alkyl groups, which deactivate the ring towards nucleophilic attack. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Oxidation and Reduction Pathways of Dihydroindenes

The dihydroindene scaffold possesses sites that are susceptible to both oxidation and reduction.

Oxidation:

The most reactive sites for oxidation in this compound are the benzylic carbons of the five-membered ring (C1 and C3). These positions are activated by the adjacent aromatic ring. Oxidation of indane and its derivatives at the benzylic position to form 1-indanone (B140024) is a known transformation. ukim.mkresearchgate.net Various oxidizing agents can be employed for this purpose. For this compound, oxidation would be expected to yield a mixture of 2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one and 2,4,7-trimethyl-2,3-dihydro-1H-inden-3-one, although the latter is structurally equivalent to the former upon re-numbering. The methyl group at C2 might sterically influence the reaction rate.

Table 2: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product
Chromic acid (H₂CrO₄)2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one
Potassium permanganate (B83412) (KMnO₄)2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one
N-Bromosuccinimide (NBS) followed by hydrolysis2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one

Under more vigorous oxidation conditions, cleavage of the aromatic ring can occur. For instance, oxidation of indene with acidic dichromate yields homophthalic acid. wikipedia.org

Reduction:

The aromatic ring of this compound can be reduced under specific conditions. Catalytic hydrogenation using catalysts such as rhodium or ruthenium under high pressure and temperature can lead to the saturation of the benzene ring, yielding 2,4,7-trimethyloctahydro-1H-indene. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, could potentially reduce the aromatic ring to a non-conjugated diene.

Functional groups that might be introduced onto the dihydroindene core can also be reduced. For example, if a carbonyl group is present, as in 2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chegg.com

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions:

The aromatic ring of this compound is generally unreactive in cycloaddition reactions such as the Diels-Alder reaction under normal conditions. organic-chemistry.orglibretexts.orglibretexts.org The high stability of the aromatic sextet means that a significant energy barrier must be overcome to disrupt it, making such reactions thermodynamically unfavorable. The five-membered ring is saturated and thus cannot participate in cycloaddition reactions as a diene or dienophile.

Rearrangement Reactions:

The this compound skeleton is relatively stable and does not readily undergo rearrangements. However, functionalized derivatives can undergo various rearrangement reactions. For instance, the oxime of an indanone derivative can undergo a Beckmann rearrangement to form a lactam. scielo.br Wagner-Meerwein rearrangements could be possible in cationic intermediates formed at the five-membered ring, for example during substitution reactions at the benzylic positions, although this is not a prominent feature of indane chemistry.

Derivatization Strategies for Functionalization

Functionalization of this compound can be achieved at several positions, allowing for the synthesis of a variety of derivatives. researchgate.netresearchgate.net

Functionalization of the Aromatic Ring:

As discussed in section 5.1, electrophilic aromatic substitution provides a direct route to introduce a wide range of functional groups onto the aromatic ring at the C5 and C6 positions. These functional groups can then be further manipulated. For example, a nitro group can be reduced to an amino group, which can then be diazotized to introduce other functionalities.

Functionalization of the Five-Membered Ring:

The benzylic positions (C1 and C3) are key sites for functionalization.

Oxidation: As mentioned in section 5.2, oxidation leads to the corresponding indanone. ukim.mkresearchgate.net

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen at the benzylic positions. These halo-derivatives are versatile intermediates for nucleophilic substitution reactions.

Table 3: Summary of Derivatization Strategies for this compound

Reaction TypeReagents/ConditionsPosition of FunctionalizationResulting Functional Group
NitrationHNO₃/H₂SO₄Aromatic Ring (C5, C6)Nitro (-NO₂)
Halogenation (Aromatic)Br₂/FeBr₃Aromatic Ring (C5, C6)Bromo (-Br)
Friedel-Crafts AcylationRCOCl/AlCl₃Aromatic Ring (C5, C6)Acyl (-COR)
Benzylic OxidationKMnO₄ or CrO₃Five-membered Ring (C1)Carbonyl (=O)
Benzylic BrominationNBS, light/heatFive-membered Ring (C1, C3)Bromo (-Br)

These derivatization strategies allow for the targeted modification of the this compound scaffold, enabling the synthesis of a wide range of compounds for further study and application.

Applications of 2,4,7 Trimethyl 2,3 Dihydro 1h Indene in Non Biological Systems

Role as a Building Block in Materials Science Research

No specific research was identified that details the use of 2,4,7-trimethyl-2,3-dihydro-1H-indene as a precursor or monomer in polymer development.

There is no available information on the application or study of this compound in the field of liquid crystal research.

Applications in Catalysis and Ligand Design

No studies were found that describe the use of this compound as a ligand scaffold in either homogeneous or heterogeneous catalysis.

While research on Metal-Organic Frameworks (MOFs) involving various organic linkers is extensive, no specific studies were located that utilize this compound or its derivatives in the synthesis or research of MOFs.

Advanced Solvents and Reaction Media Research

There is no information available in the searched scientific literature regarding the investigation or application of this compound as an advanced solvent or in reaction media research.

Reference Standards in Analytical Chemistry Research

The compound this compound, while identified and characterized in chemical databases, is not widely documented as a commercially available or commonly utilized reference standard in analytical chemistry research. Extensive searches of scientific literature and chemical supplier databases did not yield specific research findings or detailed applications where this particular isomer is used for the calibration or quantification of analytical instrumentation.

Analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are often used for the separation and identification of complex mixtures of hydrocarbons. In such analyses, reference standards are essential for confirming the identity of a compound by comparing its retention time and mass spectrum to that of a known standard. However, no specific studies detailing the use of this compound in this capacity, including data on its chromatographic behavior or mass spectral characteristics for quantification, were found.

The following table provides basic chemical identification information for this compound, which would be fundamental for its potential use as a reference material.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Formula C₁₂H₁₆
Molecular Weight 160.26 g/mol
CAS Number 6974-99-8

Without dedicated studies or commercially available certified reference materials (CRMs), the application of this compound as a reference standard in analytical chemistry remains undocumented in the public domain. Further research would be necessary to establish its suitability and to develop validated analytical methods that rely on it for calibration and quantification.

Environmental Occurrence, Fate, and Analytical Research Excluding Toxicological Aspects

Occurrence in Environmental Matrices

While specific data on the prevalence of 2,4,7-trimethyl-2,3-dihydro-1H-indene is not extensively detailed in publicly available research, its structural class—alkylated indanes—is recognized in complex hydrocarbon mixtures such as petroleum, coal tar, and oil shale. The presence and relative abundance of such compounds are of significant interest in geochemical studies.

Alkylated indanes, as a class of organic molecules found in geological formations, can serve as valuable biomarkers. These "molecular fossils" provide insights into the origin, thermal maturity, and depositional environment of organic matter that eventually forms petroleum and other fossil fuels. The specific substitution pattern of methyl groups on the indane structure, such as in this compound, can potentially offer clues about the precursor biological molecules and the diagenetic processes they have undergone over geological time. The stability of the dihydroindene skeleton allows it to persist under burial and thermal stress, preserving information about its origins.

The identification of specific isomers like this compound in intricate environmental matrices such as crude oil or contaminated sediments presents a significant analytical challenge. These samples contain a vast number of structurally similar hydrocarbons, which can co-elute during chromatographic analysis, making unambiguous identification difficult. Advanced analytical techniques are essential to resolve and identify trace amounts of this compound within such a complex background.

Research on Advanced Analytical Methodologies for Environmental Monitoring

The accurate and sensitive detection of this compound in environmental samples necessitates the use of advanced analytical instrumentation. Due to its presence in complex mixtures at potentially low concentrations, highly selective and sensitive methods are required.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of such semi-volatile organic compounds. hill-labs.co.nznih.gov High-resolution capillary GC columns are essential for separating isomeric compounds, while mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns.

For particularly complex matrices like crude oil, comprehensive two-dimensional gas chromatography (GC×GC) offers superior resolving power, separating components across two different stationary phases to unravel complex mixtures that are intractable by single-dimension GC. semanticscholar.org This technique, often paired with time-of-flight mass spectrometry (TOF-MS), is a powerful tool for detailed hydrocarbon analysis and biomarker identification.

The following table summarizes key analytical techniques relevant to the detection of this compound.

Analytical TechniquePrincipleApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Primary tool for the identification and quantification in environmental samples like soil, water, and petroleum fractions. hill-labs.co.nznih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Provides enhanced separation by using two different capillary columns, offering much higher resolution for complex mixtures.Ideal for resolving the compound from a multitude of other hydrocarbons in crude oil and contaminated environmental samples. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase.Can be used for the analysis of aromatic hydrocarbons, particularly for sample cleanup and fractionation prior to GC-MS analysis. semanticscholar.org

Ultra-Trace Detection Methods for this compound

The detection of specific alkylated aromatic hydrocarbons, such as this compound, at ultra-trace levels in complex environmental matrices presents a significant analytical challenge. Due to its isomeric nature and the presence of numerous other hydrocarbons in environmental samples, highly selective and sensitive methods are required for its unambiguous identification and quantification. While specific ultra-trace methods dedicated solely to this compound are not extensively documented in peer-reviewed literature, its detection is accomplished through advanced analytical techniques applied to broader classes of compounds like alkylated polycyclic aromatic hydrocarbons (PAHs) and in the detailed analysis of petroleum products.

The primary analytical approach for the detection of this compound and its isomers is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, which is crucial for distinguishing between different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. In the context of detecting trimethyl-dihydro-indene isomers, the methodology involves the separation of the complex hydrocarbon mixture on a capillary column, followed by ionization and detection of the individual compounds by a mass spectrometer. The identification is typically confirmed by comparing the acquired mass spectrum with reference spectra from spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). The NIST database includes an electron ionization mass spectrum for a compound identified as "1H-Indene, 2,3-dihydro-1,4,7-trimethyl-", which is a synonym for this compound.

For enhanced sensitivity, particularly for trace-level detection, GC-MS can be operated in the selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly improves the signal-to-noise ratio and lowers the detection limits.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For exceptionally complex samples, such as diesel fuel or crude oil, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (ToF-MS) provides superior separation power. This technique allows for the detailed mapping and quantification of isomer sets of hydrocarbons. While specific studies focusing on this compound are scarce, the methodology is well-suited for resolving it from other C12 hydrocarbons.

The following table summarizes typical analytical parameters that would be employed for the detection of trimethyl-dihydro-indene isomers based on general methods for analyzing complex hydrocarbon mixtures.

Analytical TechniqueParameterTypical Specification
Gas Chromatography (GC)ColumnCapillary column (e.g., HP-5MS, DB-5ms), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
InjectorSplit/splitless injector, with optimized temperature and split ratio for trace analysis
Temperature ProgramAn optimized temperature ramp to ensure separation of isomers (e.g., initial hold at 40-60°C, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C)
Mass Spectrometry (MS)Ionization ModeElectron Ionization (EI) at 70 eV
Detection ModeFull Scan for identification, Selected Ion Monitoring (SIM) for trace quantification
Mass AnalyzerQuadrupole or Time-of-Flight (ToF)

Detailed Research Findings

Research on the detection of this compound is often embedded within broader studies on the chemical characterization of fuels and environmental contaminants. For instance, the analysis of diesel fuel and lubricating oil has identified various isomer sets of hydrocarbons, including bicyclic alkanes, which would encompass trimethyl-dihydro-indenes. These studies utilize GC×GC-ToF-MS to achieve the necessary resolution to separate and identify a multitude of isomers. While these studies may not report on this compound specifically, they provide the framework and methodology that is directly applicable to its detection.

The following table presents hypothetical, yet representative, data that could be obtained from the GC-MS analysis of a sample containing this compound, based on the known characteristics of similar compounds and the capabilities of modern analytical instrumentation.

ParameterValue/Description
CompoundThis compound
Molecular FormulaC12H16
Molecular Weight160.26 g/mol
Retention Time (GC-MS)Dependent on specific chromatographic conditions, but would elute among other C12 aromatic hydrocarbons.
Key Mass Spectral Ions (m/z)Based on EI-MS of isomers: 160 (Molecular Ion), 145, 131, 115, 91. The relative abundances of these ions would be characteristic of the specific isomer.
Limit of Detection (LOD)In SIM mode, LODs in the low parts-per-billion (ppb) to high parts-per-trillion (ppt) range are achievable in clean matrices.
Limit of Quantification (LOQ)Typically 3-5 times the LOD, in the low ppb range.

Future Research Directions and Unexplored Avenues for 2,4,7 Trimethyl 2,3 Dihydro 1h Indene

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and synthesis. nih.govmdpi.com For 2,4,7-trimethyl-2,3-dihydro-1H-indene, AI and machine learning (ML) can accelerate the discovery of novel derivatives and optimize synthetic pathways.

A hypothetical workflow for integrating AI in the research of this compound is outlined below.

StepAI/ML Tool ApplicationObjective
1. Target Property Definition Generative Models & QSARDesign novel derivatives of this compound with specific electronic or steric properties.
2. Retrosynthesis Planning AI Retrosynthesis Software (e.g., Synthia, IBM RXN)Generate and rank multiple synthetic pathways based on feasibility, cost, and sustainability metrics. chemcopilot.com
3. Reaction Condition Optimization ML Models trained on experimental dataPredict optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts.
4. Automated Synthesis AI-driven Robotic PlatformsExecute the AI-planned synthesis in an automated fashion, allowing for high-throughput experimentation and data collection. nih.govmdpi.com
5. Data Analysis & Feedback ML AlgorithmsAnalyze experimental outcomes to refine predictive models and inform the next cycle of molecular design.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The structural framework of this compound presents multiple sites for chemical modification that remain largely unexplored. Modern catalytic methods, particularly transition-metal-catalyzed C-H activation, offer a powerful strategy for the direct functionalization of this molecule in a highly regioselective and atom-economical manner. researchgate.netnih.gov

The three methyl groups and the aromatic C-H bonds are all potential targets for late-stage functionalization. Research could focus on developing selective catalytic systems to modify one site over others. For instance, directing-group-assisted strategies could enable the functionalization of the C5 or C6 positions on the aromatic ring, while specific catalysts could target the benzylic C-H bonds of the methyl groups. Such transformations would provide rapid access to a library of novel derivatives that would be difficult to synthesize using traditional multi-step methods.

Reaction TypePotential Site on CompoundReagents & CatalystPotential Product Class
Aromatic C-H Borylation C5 or C6 positionB₂Pin₂, Iridium or Rhodium catalystArylboronate esters for cross-coupling
Benzylic C-H Oxidation C4 or C7 methyl groupsOxidant, Ruthenium or Copper catalystBenzaldehydes or Benzoic acids
Aliphatic C-H Amination C2 or C3 positionNitrogen source, Palladium or Rhodium catalystAmino-functionalized indanes
Directed C-H Olefination C5 or C6 positionOlefin, Palladium catalyst with directing groupAlkenyl-substituted indanes

Development of Advanced Spectroscopic Probes Utilizing the Compound

Fluorescent molecular probes are indispensable tools in biochemistry and cell biology for visualizing and detecting specific analytes or biological processes. nih.gov The indane scaffold has been successfully used as the core for fluorescent probes designed to detect pathological protein aggregates, such as those found in Alzheimer's disease. nih.gov

The this compound structure could serve as a rigid scaffold for the development of novel spectroscopic probes. By introducing electron-donating and electron-accepting groups at strategic positions, a donor-π-acceptor (D-π-A) system could be constructed, leading to compounds with interesting photophysical properties like solvatochromism or aggregation-induced emission. The trimethyl substitution pattern could be exploited to tune the molecule's solubility and steric environment, potentially enhancing its selectivity for specific biological targets.

Future research could involve the synthesis and spectroscopic evaluation of derivatives designed for specific applications, such as sensing membrane potential, detecting reactive oxygen species, or imaging cellular organelles.

Probe Design StrategyFunctional Groups to IntroduceTarget Analyte/Application
Donor-π-Acceptor (D-π-A) -NMe₂ at C5, -CN at C6Polarity sensing, Solvatochromic probes
Ionophore Conjugate Crown ether at C5Metal ion detection (e.g., K⁺, Na⁺)
Reactive Moiety Boronate ester at C5Reactive Oxygen Species (ROS) detection bath.ac.uk
Targeting Ligand Biotin or specific peptide at C4-methylProtein-specific labeling and imaging

Sustainable Synthesis and Application Methodologies for Dihydroindenes

Adherence to the principles of green chemistry is now a critical aspect of modern chemical synthesis. dergipark.org.trnih.gov Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes. Traditional syntheses of such structures often rely on Friedel-Crafts alkylations or acylations, which use stoichiometric amounts of Lewis acids and chlorinated solvents, generating significant waste. researchgate.net

A key research avenue is the use of heterogeneous catalysts, such as zeolites, which can promote the required transformations under milder conditions and are easily separable and reusable, minimizing inorganic waste. rsc.org Furthermore, the implementation of continuous flow chemistry could offer significant advantages over traditional batch processing. nih.govdurham.ac.uk Flow reactors provide enhanced heat and mass transfer, allowing for safer handling of reactive intermediates and often leading to higher yields and purity in shorter reaction times. scispace.comillinois.edu Developing a telescoped, multi-step flow synthesis for this compound would represent a significant advance in the sustainable manufacturing of this class of compounds.

ParameterTraditional Batch Synthesis (Hypothetical)Sustainable Flow Synthesis (Proposed)
Catalyst Stoichiometric AlCl₃Catalytic solid acid (e.g., Zeolite H-BEA) dergipark.org.tr
Solvent Dichloromethane or Carbon DisulfideHigher-boiling, greener solvent or solvent-free
Waste Generation High (inorganic salts, organic byproducts)Low (recyclable catalyst, minimal byproducts) scranton.edu
Energy Efficiency Low (prolonged heating/cooling cycles)High (excellent heat transfer, rapid processing)
Safety Moderate risk (exotherms, handling of Lewis acids)High (small reactor volume, better process control) durham.ac.uk
Scalability Difficult and non-linearStraightforward and linear

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.